molecular formula C7H8N2O2 B12856158 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole CAS No. 7186-60-9

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole

Cat. No.: B12856158
CAS No.: 7186-60-9
M. Wt: 152.15 g/mol
InChI Key: DIIDNIYAEXOTOO-UHFFFAOYSA-N
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Description

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole (CAS 7186-60-9) is a versatile heterocyclic compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . It features both an isoxazole and a dihydrooxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . Isoxazole derivatives are objects of significant interest for pharmacologists due to their typically low cytotoxicity and wide spectrum of potential biological activities . This compound serves as a crucial precursor or core structure in the synthesis of more complex molecules for biological evaluation. Structure-activity relationship (SAR) studies on closely related 5-[[4-(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]-3-methylisoxazoles have demonstrated potent activity in biochemical assays, highlighting the importance of this core structure in pharmaceutical research . The presence of multiple heteroatoms in its structure allows for diverse interactions with biological targets. Researchers utilize this and similar isoxazole derivatives in the development of new agents with potential antimicrobial, antiviral, and anticancer properties . This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

7186-60-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-oxazol-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)7-8-2-3-10-7/h4H,2-3H2,1H3

InChI Key

DIIDNIYAEXOTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, which allows for better control over reaction conditions and improved safety profiles. For example, the use of Deoxo-Fluor® in a flow reactor packed with manganese dioxide can achieve high yields of the desired product without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a common reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Common Reagents and Conditions

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles in the presence of a base

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole serves as a crucial building block in synthesizing complex organic molecules. Its unique structure allows for diverse modifications, making it valuable for developing new chemical entities.

Biology

Research has focused on the compound's potential biological activities, particularly in virology and oncology:

  • Antiviral Properties : The compound has shown promise against human rhinoviruses (HRV). A study indicated that various substituted phenyl analogues exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40 μM against multiple HRV serotypes. The structure-activity relationship suggested that modifications at the 2-position of the phenyl ring significantly enhanced antiviral activity, correlating well with lipophilicity (r = 0.83) .

Medicine

Due to its unique chemical properties, 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is being explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a potential therapeutic agent for various diseases.

Industry

The compound finds applications in the production of polymers and dyes. Its unique chemical properties facilitate its use in creating materials with specific functionalities.

Case Studies

  • Antiviral Activity Study : A series of substituted phenyl analogues were synthesized and evaluated against HRV serotypes. The results highlighted that structural modifications significantly impacted antiviral efficacy .
  • Structure-Activity Relationship Analysis : Quantitative studies demonstrated a strong dependency of MIC on lipophilicity combined with inductive effects and molecular weight factors .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes critical structural variations and properties of 5-(4,5-dihydrooxazol-2-yl)-3-methylisoxazole and its analogs:

Compound Substituents Molecular Weight Solubility (25°C) Biological Activity
5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole 4,5-Dihydrooxazol-2-yl at position 5 206.23 (estimated) Not reported Antiviral (capsid stabilization)
Disoxaril (WIN 51711) 7-[4-(4,5-Dihydrooxazol-2-yl)phenoxy]phthalyl at position 5 427.45 Low Poliovirus inhibition (MIC: <1 µM)
WIN54954 5-[2,6-Dichloro-4-(4,5-dihydrooxazol-2-yl)phenoxy]pentyl at position 5 415.31 Insoluble (calculated) Broad antipicornavirus activity
5-(4-Bromophenyl)-3-methylisoxazole 4-Bromophenyl at position 5 224.06 Not reported No reported antiviral activity
5-(4-Chlorophenyl)-3-methylisoxazole 4-Chlorophenyl at position 5 179.60 Not reported No reported antiviral activity
98033-66-0 (Alfa Chemistry) 4-(4,5-Dihydrooxazol-2-yl)-2-methoxyphenoxy-pentyl at position 5 409.43 Insoluble (calculated) Unknown

Key Observations

Antiviral Activity
  • The presence of the 4,5-dihydrooxazol-2-yl group is critical for antiviral activity. Derivatives like disoxaril and WIN54954 inhibit viral uncoating by stabilizing capsid proteins, with MIC values <1 µM for poliovirus and rhinoviruses .
  • Halogenated analogs (e.g., 4-bromo- or 4-chlorophenyl derivatives) lack this activity, indicating that the oxazoline ring’s hydrogen-bonding capacity is essential for target engagement .
Solubility and Physicochemical Properties
  • Compounds with extended alkyl chains (e.g., pentyl or heptyl in WIN54954 and Alfa Chemistry’s 98033-66-0) exhibit low solubility (~1.4E-3 g/L), likely due to increased hydrophobicity .
  • Substitutions like methoxy groups (e.g., 98033-66-0) may slightly improve solubility but retain poor bioavailability .

Mechanistic Insights

  • Hydrogen Bonding: The dihydrooxazolyl group participates in hydrogen-bonding interactions with viral capsid proteins, enhancing binding affinity compared to non-polar halogenated analogs .
  • Steric Effects: Bulky substituents (e.g., dichlorophenoxy in WIN54954) improve antiviral specificity by optimizing steric complementarity with viral targets .

Biological Activity

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is a heterocyclic compound that combines isoxazole and oxazoline functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that enhances its biological properties. The presence of both isoxazole and oxazoline rings contributes to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C₈H₈N₂O₂
Molecular Weight 168.16 g/mol
Functional Groups Isoxazole, Oxazoline

Antimicrobial Activity

Research indicates that derivatives of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Activity against Bacteria : Studies have shown effectiveness against human rhinovirus serotypes with minimum inhibitory concentrations (MICs) as low as 0.40 µM, highlighting the compound's potential as an antiviral agent .
  • Fungal Activity : The compound has demonstrated antifungal properties, contributing to its potential application in treating fungal infections.

Antitumor Effects

The antitumor activity of isoxazole derivatives has been well-documented. Notably:

  • Cytotoxicity Studies : In vitro studies using human promyelocytic leukemia cell lines revealed that certain isoxazole derivatives induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents .
  • Mechanism of Action : The cytotoxic effects are attributed to the modulation of key proteins involved in apoptosis, such as Bcl-2 and p21^WAF-1, indicating a complex mechanism underlying their antitumor efficacy .

Immunomodulatory Properties

The immunosuppressive capabilities of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole have been investigated extensively:

  • Immunosuppressive Activity : Certain derivatives showed stronger immunosuppressive effects than cyclosporine A in experimental models, affecting both humoral and cellular immune responses .
  • Dose-dependent Effects : The compounds exhibited varying effects on immune cell proliferation, demonstrating both immunostimulatory and immunosuppressive activities depending on the concentration used .

Case Studies

  • Study on Antiviral Activity : A series of substituted phenyl analogues were synthesized and evaluated for their activity against rhinovirus serotypes. The study concluded that modifications at the 2-position significantly enhanced antiviral activity, with a strong correlation between lipophilicity and MIC values .
  • Antitumor Research : A study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. Results indicated that specific compounds could induce apoptosis while others primarily caused cell cycle arrest, underscoring the need for further exploration into their mechanisms .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization and alkylation steps. For example, a reflux reaction in DMSO (18 hours, 65% yield) followed by recrystallization in water-ethanol mixtures is effective . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Catalyst use : Sodium carbonate or pyridine aids in deprotonation during nucleophilic substitutions .
  • Purification : Recrystallization with ethanol-water (1:1) improves purity .
Reaction Condition Yield Reference
DMSO, 18h reflux65%
Ethanol-pyridine, RT75%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole?

Methodological Answer:

  • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and oxazole protons (δ 6.1–7.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • IR : Absorptions at 1710 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=N) distinguish isoxazole and dihydrooxazole moieties .
  • Mass Spectrometry : Monoisotopic mass (328.1787 Da) verifies molecular formula (C₁₉H₂₄N₂O₃) .
  • TLC : Ethanol-DMF (1:1) solvent systems monitor reaction progress .

Q. How can the stereochemical configuration at the 4-position of the dihydrooxazole ring be determined experimentally?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • X-ray Crystallography : Resolves absolute configuration (e.g., (4S)-methyl group in ) .
  • Optical Rotation : Compares experimental [α]D values with literature data for (S)-enantiomers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Insoluble in water (1.4×10⁻³ g/L at 25°C); soluble in ethanol or DMF .
  • Stability : Degrades under acidic conditions (pH < 3) due to oxazole ring hydrolysis. Store at 2–8°C in inert atmospheres .
  • Density : 1.14 g/cm³ (calculated via ACD/Labs software) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation, such as ambiguous IR absorption bands suggesting isomeric forms?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to distinguish isomers (e.g., 4a vs. 5a in ) .
  • Computational Modeling : Predicts IR frequencies (DFT/B3LYP) to match experimental data .
  • Isolation of Byproducts : Column chromatography isolates minor isomers for independent characterization .

Q. How does the electronic environment of the isoxazole ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The isoxazole ring directs nucleophiles to the 5-position due to its electron-deficient nature.
  • Substituent Analysis : Methyl groups at C3 increase steric hindrance, reducing reactivity at adjacent positions .
  • Kinetic Studies : Monitor reaction rates with acrylonitrile under varying temperatures (25–80°C) .

Q. What methodologies are used to evaluate the compound's potential biological activity, based on structural analogs?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
  • Structure-Activity Relationships (SAR) : Compare bioactivity of derivatives with varying alkyl chain lengths .

Q. How can synthetic byproducts from alkylation or cyclization steps be identified and minimized?

Methodological Answer:

  • LC-MS Screening : Identifies side products (e.g., over-alkylated derivatives) .
  • Reaction Optimization : Reduce byproducts by controlling stoichiometry (1:1 molar ratio of reagents) .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) suppress undesired dimerization .

Q. What computational approaches predict the stability of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways in aqueous environments .
  • pKa Prediction : Use ACD/Labs software to estimate protonation sites and hydrolysis susceptibility .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C) .

Q. How do competing reaction pathways in the formation of the dihydrooxazole ring affect product distribution, and how can selectivity be enhanced?

Methodological Answer:

  • Mechanistic Studies : Probe intermediates via in situ IR spectroscopy during cyclization .
  • Catalyst Screening : Chiral Lewis acids (e.g., ZnCl₂) favor enantioselective ring closure .
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce side reactions by stabilizing transition states .

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